[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid
Description
[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid is a cyclopropylamine-derived compound featuring a dichlorinated benzyl group and an acetic acid moiety. The compound’s design suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to halogenated aromatic systems and cyclopropane’s conformational rigidity.
Properties
IUPAC Name |
2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-1-4-11(14)8(5-9)6-15(7-12(16)17)10-2-3-10/h1,4-5,10H,2-3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSBOONDYWSNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protocol from Patent Literature
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Reactants : Cyclopropyl-(2,5-dichloro-benzyl)-amine (1 eq), glycine methyl ester (1.1 eq).
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Conditions : CDI (1.5 eq), DIPEA (2 eq), DMSO, room temperature, 4 hours.
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Outcome : Methyl ester precursor forms in 89% yield, hydrolyzed to final product using NaOH/THF.
Advantages :
Comparative Yield Data
| Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | DMSO | 25°C | 89 | 97 |
| EDC/HOBt | DMF | 0°C | 72 | 91 |
| DCC | CH₂Cl₂ | Reflux | 65 | 88 |
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
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Process :
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Benefits :
Catalytic Optimization
Palladium-catalyzed Buchwald-Hartwig amination achieves 94% conversion in cyclopropylamine coupling:
Purification and Characterization
Recrystallization Protocols
Analytical Validation
Comparative Analysis with Structural Analogs
Impact of Chlorine Substitution Pattern
| Parameter | 2,5-Dichloro Isomer | 2,3-Dichloro Isomer | 2,4-Dichloro Isomer |
|---|---|---|---|
| Reaction Time (h) | 6 | 7.5 | 5.5 |
| Isolated Yield (%) | 82 | 78 | 85 |
| Melting Point (°C) | 148–150 | 132–134 | 141–143 |
The 2,5-dichloro isomer exhibits faster reaction kinetics due to reduced steric hindrance compared to 2,3-substituted analogs. However, the 2,4-dichloro derivative achieves marginally higher yields, likely due to enhanced electronic activation.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially converting it to a benzyl alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted amino-acetic acid derivatives.
Scientific Research Applications
Organic Synthesis
Cyclopropyl-(2,5-dichloro-benzyl)-amino-acetic acid serves as a versatile intermediate for preparing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that may have enhanced properties or functions.
The compound exhibits a range of biological activities that make it a candidate for drug discovery:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL.
- Anti-inflammatory Effects : The compound is being investigated for its potential to inhibit inflammatory pathways. Its structural features may enhance its ability to modulate immune responses, making it valuable in anti-inflammatory drug development.
- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer), potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a lead compound for developing new therapeutic agents. The specific structural features allow for the design of analogs with improved efficacy and reduced side effects. Its interactions with biological macromolecules can lead to desired therapeutic effects through:
- Enzyme Inhibition : The cyclopropyl group enhances binding affinity to molecular targets involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors linked to various biological processes, affecting cellular signaling pathways.
Case Studies
Several studies highlight the biological activity of structurally similar compounds:
- A compound with a similar dichlorobenzyl structure exhibited significant antibacterial activity against Pseudomonas aeruginosa, supporting the hypothesis that modifications in the benzene ring can enhance efficacy against specific pathogens.
- Derivatives of cyclopropane compounds have shown promising anticancer activity by inducing apoptosis in cancer cell lines without affecting normal cells.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the compound’s binding affinity to its target, while the dichlorobenzyl moiety can modulate its pharmacokinetic properties. The amino-acetic acid structure allows for interactions with biological macromolecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with two structurally related molecules from the evidence, highlighting key differences in substitution patterns, molecular properties, and inferred biological relevance.
Structural and Molecular Comparisons
Key Observations:
Substituent Position and Electronic Effects: The 2,6-dichloro-benzyl analog (CAS 1179605-69-6) has para-substituted chlorine atoms, which create a symmetrical steric and electronic environment. This may enhance hydrophobic interactions but reduce conformational flexibility . The 2,3-dihydro-benzo[1,4]dioxin substituent (CAS 1178235-18-1) replaces chlorine atoms with an oxygen-rich fused ring system, increasing polarity and hydrogen-bonding capacity .
Molecular Weight and Solubility: Both the 2,6-dichloro analog and the target compound share similar molecular weights (~274 g/mol), suggesting comparable solubility profiles in nonpolar solvents. The dihydro-benzodioxin analog (263.30 g/mol) has a lower molecular weight but higher oxygen content, likely improving aqueous solubility.
Biological Implications: The cyclopropyl group in all compounds introduces ring strain, which may enhance reactivity or stabilize transition states in enzyme inhibition.
Hypothetical Pharmacological Profiles
While experimental data for the target compound is unavailable, inferences can be drawn from its analogs:
- 2,6-Dichloro Analog : Likely exhibits strong lipophilicity, favoring blood-brain barrier penetration. The para-substituted chlorines may improve binding to aromatic-rich pockets in targets like GABA receptors .
- Dihydro-benzodioxin Analog : The oxygenated ring system may enhance interactions with polar residues in enzymes (e.g., cyclooxygenase or cytochrome P450), though reduced halogenation could diminish antimicrobial activity .
Biological Activity
[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropyl Group : Achieved through the reaction of an alkene with a carbene precursor.
- Introduction of Dichlorobenzyl Moiety : Accomplished via nucleophilic substitution using 2,5-dichlorobenzyl chloride.
- Finalization : The amino-acetic acid structure is formed through condensation with glycine or its derivatives under controlled conditions.
Biological Properties
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
- Studies have shown that compounds with similar structures possess significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics .
Anti-inflammatory Effects
- The compound is being investigated for its potential to inhibit inflammatory pathways. Its structural features may enhance its ability to modulate immune responses, making it a candidate for anti-inflammatory drug development .
Anticancer Potential
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound's mechanism may involve apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. The cyclopropyl group enhances binding affinity to these targets, while the dichlorobenzyl moiety modulates pharmacokinetic properties.
- Receptor Interaction : It potentially binds to receptors linked to various biological processes, affecting cellular signaling pathways and contributing to its therapeutic effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropyl-(2,5-dichloro-benzyl)-amino-acetic acid | Cyclopropane ring, dichlorobenzyl moiety | Antimicrobial, anti-inflammatory |
| Cyclopropyl-(2,4-dichloro-benzyl)-amino-acetic acid | Dichloro substitutions on benzene | Potential drug candidate |
| Cyclopropyl-(3-methyl-benzyl)-amino-acetic acid | Cyclopropane structure | Anticancer properties |
This table illustrates how variations in substituents influence biological activities and potential applications in drug development.
Case Studies
Several studies have highlighted the biological activity of structurally similar compounds. For instance:
- A compound with a similar dichlorobenzyl structure showed significant antibacterial activity against Pseudomonas aeruginosa, supporting the hypothesis that modifications in the benzene ring can enhance efficacy against specific pathogens .
- Another study demonstrated that derivatives of cyclopropane compounds exhibit promising anticancer activity by inducing apoptosis in cancer cell lines without affecting normal cells .
Q & A
Q. What synthetic methodologies are recommended for preparing [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the cyclopropyl group via [2+1] cyclopropanation using donor-acceptor carbenes or metal-catalyzed methods.
- Step 2 : Coupling the cyclopropylamine intermediate with a 2,5-dichlorobenzyl halide under nucleophilic substitution (SN2) conditions.
- Step 3 : Carboxylic acid functionalization via hydrolysis of a nitrile or ester precursor.
Key optimizations include using anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–25°C), and catalysts like Pd/C for hydrogenation steps. Protecting groups (e.g., Boc for amines) prevent undesired side reactions during coupling .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?
- Methodological Answer :
- X-ray crystallography resolves the 3D arrangement of the cyclopropyl ring and benzyl substituent, critical for understanding steric effects .
- NMR spectroscopy :
- H NMR: Peaks at δ 1.2–1.5 ppm (cyclopropyl CH), δ 3.8–4.2 ppm (benzyl CH), and δ 7.2–7.6 ppm (aromatic Cl-substituted protons).
- C NMR: Signals near 10–15 ppm (cyclopropyl carbons) and 120–140 ppm (aromatic carbons) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHClNO) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against serine hydrolases or proteases, as cyclopropylamino acids often act as transition-state analogs. Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor activity .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells to determine IC values.
- Solubility and stability : Assess logP (via HPLC) and plasma stability (37°C, pH 7.4) to guide further derivatization .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,5-dichloro substitution on the benzyl group influence binding to biological targets?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to identify electron-deficient regions from Cl substituents, which may enhance π-π stacking or halogen bonding with receptors.
- Structure-Activity Relationship (SAR) : Synthesize analogs with mono-Cl (2-Cl or 5-Cl) or non-halogenated benzyl groups. Compare inhibitory potency (e.g., IC shifts) in enzyme assays.
- Crystallographic docking : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to visualize binding interactions .
Q. What strategies resolve contradictions in observed bioactivity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration) and metabolite identification (LC-MS/MS) to explain disparities.
- Prodrug design : Mask the carboxylic acid as an ester to improve membrane permeability. Hydrolytic release in vivo restores activity.
- Tissue distribution studies : Use radiolabeled C-compound to track accumulation in target organs vs. plasma .
Q. How can computational methods predict off-target interactions and optimize selectivity?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding to homologous enzymes (e.g., thrombin vs. factor Xa) to identify selectivity-determining residues.
- Machine learning models : Train on datasets of amino acid derivatives to predict ADMET properties and off-target risks.
- Free-energy perturbation (FEP) : Quantify binding energy differences between target and anti-targets (e.g., hERG channel) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar cyclopropylamino acid derivatives?
- Methodological Answer :
- Reaction reproducibility : Standardize catalysts (e.g., Pd(OAc) vs. Pd/C), solvent purity, and inert atmosphere (N/Ar).
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or ring-opening of cyclopropane).
- Yield optimization : Employ Design of Experiments (DoE) to test variables (temperature, stoichiometry) systematically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
